![molecular formula C18H22FN5O B2517899 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide CAS No. 2380043-98-9](/img/structure/B2517899.png)
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide
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Overview
Description
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). This inhibition leads to a decrease in the production of inflammatory cytokines and an increase in the levels of cyclic adenosine monophosphate (cAMP), respectively.
Biochemical and Physiological Effects
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of cAMP, which is involved in various physiological processes such as cell proliferation, differentiation, and apoptosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes such as COX-2 and PDE4. This allows for the study of specific biochemical pathways and their role in various physiological processes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may affect the validity of the experimental results.
Future Directions
There are several future directions for the study of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide. One direction is the study of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is the study of its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties, and has been studied for its potential use in the treatment of neurological disorders. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
Synthesis Methods
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide can be achieved using various methods. One of the commonly used methods involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with N-(2-bromoethyl)piperazine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with propan-2-yl isocyanate to yield the final product.
Scientific Research Applications
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-propan-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c1-13(2)22-18(25)24-10-8-23(9-11-24)17-15(19)16(20-12-21-17)14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCSUIDYGRLGEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCN(CC1)C2=NC=NC(=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-(propan-2-yl)piperazine-1-carboxamide |
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